Prochlorperazine sulfoxide-d8

Description

BenchChem offers high-quality Prochlorperazine sulfoxide-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prochlorperazine sulfoxide-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H24ClN3OS |

|---|---|

Molecular Weight |

398.0 g/mol |

IUPAC Name |

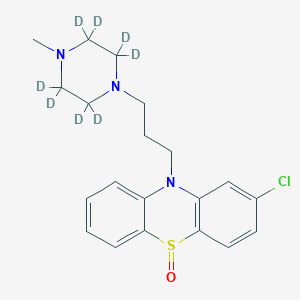

2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide |

InChI |

InChI=1S/C20H24ClN3OS/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)26(25)20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i11D2,12D2,13D2,14D2 |

InChI Key |

AZGYHFQQUZPAFZ-FUEQIQQISA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of Prochlorperazine sulfoxide-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Prochlorperazine sulfoxide-d8, an isotopic-labeled version of a primary metabolite of the widely used antipsychotic and antiemetic drug, Prochlorperazine. The inclusion of deuterium atoms makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis.

Chemical Identity and Structure

Prochlorperazine sulfoxide-d8 is a derivative of the phenothiazine class of compounds. Its structure is characterized by a tricyclic phenothiazine core, where the sulfur atom is oxidized to a sulfoxide. A propylpiperazine side chain is attached to the nitrogen atom of the phenothiazine ring. The "-d8" designation indicates that eight hydrogen atoms on the piperazine ring have been replaced by deuterium atoms.

The IUPAC name for the non-deuterated form is (5S)-2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide[1]. The deuterated analog features the isotopic labeling on the piperazine moiety[2].

Physicochemical and Spectroscopic Data

Quantitative data for Prochlorperazine sulfoxide and its deuterated analog are summarized below. This information is critical for analytical method development and characterization.

| Property | Prochlorperazine Sulfoxide | Prochlorperazine Sulfoxide-d8 |

| Molecular Formula | C₂₀H₂₄ClN₃OS[1][3][4] | C₂₀H₁₆D₈ClN₃OS[5][6][7] |

| Molecular Weight | 389.94 g/mol [3][4] | 397.99 g/mol [5][6] |

| CAS Number | 10078-27-0[1][3][4] | 10078-27-0 (unlabelled)[5] |

| Appearance | White Crystalline Solid[4][8] | Not specified |

| Melting Point | 164-165 °C[8] | Not specified |

| Boiling Point | 569.7 °C at 760 mmHg[8] | Not specified |

| Solubility | Slightly soluble in DMSO and Methanol[8] | Not specified |

| Storage Temperature | Refrigerator[4][8] | Not specified |

Metabolic Pathway and Significance

Prochlorperazine is extensively metabolized in the liver, primarily through oxidation reactions mediated by cytochrome P450 enzymes, particularly CYP2D6[9][10]. One of the major metabolic pathways is the S-oxidation of the phenothiazine ring to form Prochlorperazine sulfoxide[9][10]. This metabolite, along with others like N-desmethyl prochlorperazine and 7-hydroxy prochlorperazine, is crucial to understanding the drug's overall disposition and potential for drug-drug interactions[9][10].

References

- 1. Prochlorperazine sulfoxide | C20H24ClN3OS | CID 3084059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prochlorperazine D8 | C20H24ClN3S | CID 45280503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. bdg.co.nz [bdg.co.nz]

- 6. Prochlorperazine sulfoxide-d8 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 7. Prochlorperazine EP Impurity A-d8 (Prochlorperazine-d8 Sul… [cymitquimica.com]

- 8. Cas 10078-27-0,Prochlorperazine Sulfoxide | lookchem [lookchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

Synthesis and Purification of Prochlorperazine Sulfoxide-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Prochlorperazine sulfoxide-d8, a deuterated analog of a key metabolite of the widely used antiemetic and antipsychotic drug, Prochlorperazine. The inclusion of a stable isotope label makes this compound an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative bioanalysis by mass spectrometry.

Synthesis of Prochlorperazine-d8

The synthesis of Prochlorperazine sulfoxide-d8 commences with the preparation of its deuterated precursor, Prochlorperazine-d8. The deuterium atoms are strategically introduced into the piperazine ring of the molecule.

Experimental Protocol: Synthesis of Prochlorperazine-d8

This procedure is adapted from the general method for synthesizing deuterium-labeled phenothiazines.[1]

Materials:

-

1-(3-(2-chlorophenothiazin-10-yl)propyl)-4-methylpiperazine-2,2,3,3,5,5,6,6-d8 (Precursor amide)

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous tetrahydrofuran (THF)

-

Dry diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

A solution of the precursor amide (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum deuteride (excess, e.g., 2-3 equivalents) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cautiously quenched by the dropwise addition of a saturated aqueous solution of sodium sulfate.

-

The resulting mixture is filtered, and the filtrate is collected. The filter cake is washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Prochlorperazine-d8.

-

The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Oxidation of Prochlorperazine-d8 to Prochlorperazine Sulfoxide-d8

The synthesized Prochlorperazine-d8 is then oxidized to its sulfoxide metabolite. A common and effective method for this transformation is the use of hydrogen peroxide.

Experimental Protocol: Oxidation of Prochlorperazine-d8

This protocol is based on the well-established hydrogen peroxide method for the oxidation of phenothiazines.

Materials:

-

Prochlorperazine-d8

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Methanol or Ethanol

-

Sodium hydroxide solution (e.g., 1 M)

-

Dichloromethane or Chloroform

Procedure:

-

Prochlorperazine-d8 (1 equivalent) is dissolved in glacial acetic acid.

-

To this solution, 30% hydrogen peroxide (a slight excess, e.g., 1.1-1.5 equivalents) is added dropwise with stirring at room temperature.

-

The reaction mixture is stirred for a period of 1-4 hours. The reaction progress should be monitored by TLC or HPLC to avoid over-oxidation to the sulfone.

-

After completion, the reaction mixture is diluted with water and neutralized by the slow addition of a sodium hydroxide solution until the pH is basic.

-

The aqueous layer is extracted several times with a suitable organic solvent such as dichloromethane or chloroform.

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude Prochlorperazine sulfoxide-d8.

Purification of Prochlorperazine Sulfoxide-d8

The final step is the purification of the synthesized Prochlorperazine sulfoxide-d8 to achieve the high purity required for its use as an internal standard.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude Prochlorperazine sulfoxide-d8

-

Methanol or Ethanol (reagent grade)

Procedure:

-

The crude Prochlorperazine sulfoxide-d8 is dissolved in a minimal amount of hot methanol or ethanol.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then placed in an ice bath or refrigerator to facilitate crystallization.

-

The resulting crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

-

The crystals are dried under vacuum to afford pure Prochlorperazine sulfoxide-d8.

Purification by High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC can be employed. The conditions would be adapted from analytical methods described for Prochlorperazine and its metabolites.

Illustrative HPLC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile, B: Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 4-5 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | Dependent on concentration and column capacity |

Fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

Data Presentation

The following tables summarize key quantitative data for Prochlorperazine sulfoxide-d8.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₁₆D₈ClN₃OS |

| Molecular Weight | 397.99 g/mol |

| Appearance | White to off-white solid |

Table 2: Expected Mass Spectrometry Data (ESI+)

| Ion | Expected m/z |

| [M+H]⁺ | 398.99 |

| Major Fragments | Dependent on MS/MS conditions, expected to show an 8 Da shift from non-deuterated fragments containing the piperazine ring. |

Table 3: Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.0-7.8 | m | Aromatic protons |

| ~4.1 | t | -CH₂-N (propyl chain) |

| ~2.9 | t | -CH₂- (propyl chain) |

| ~2.3 | s | -NCH₃ |

| ~2.0 | m | -CH₂- (propyl chain) |

| Note: Signals corresponding to the piperazine ring protons will be absent due to deuteration. |

Visualization of Prochlorperazine's Signaling Pathway

Prochlorperazine primarily exerts its therapeutic effects by acting as an antagonist at dopamine D2 receptors in the brain. The following diagram illustrates this signaling pathway.

Caption: Prochlorperazine antagonism of the dopamine D2 receptor signaling pathway.

Experimental Workflow

The overall workflow for the synthesis and purification of Prochlorperazine sulfoxide-d8 is depicted in the following diagram.

Caption: Workflow for the synthesis and purification of Prochlorperazine sulfoxide-d8.

References

The Gold Standard: A Technical Guide to Prochlorperazine Sulfoxide-d8 as an Internal Standard in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of prochlorperazine sulfoxide-d8 as an internal standard for the quantitative bioanalysis of its non-deuterated counterpart, prochlorperazine sulfoxide. Prochlorperazine, a widely used antiemetic and antipsychotic phenothiazine derivative, is extensively metabolized in the liver, with sulfoxidation being a primary metabolic pathway.[1][2] Accurate quantification of its metabolites, such as prochlorperazine sulfoxide (PCZSO), is critical for comprehensive pharmacokinetic and drug metabolism studies.

The use of a stable isotope-labeled (SIL) internal standard, such as prochlorperazine sulfoxide-d8, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[3][4] This guide details the core principles of this methodology, provides representative experimental protocols, and presents the pharmacological context of the parent drug.

Core Principle: The Mechanism of Isotope Dilution Mass Spectrometry

The analytical "mechanism of action" for a deuterated internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). Prochlorperazine sulfoxide-d8 is chemically identical to the analyte (prochlorperazine sulfoxide), with the only difference being that eight hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle mass increase makes it distinguishable by the mass spectrometer, but its physicochemical behavior is nearly identical to the analyte.[4]

The core function of the internal standard is to act as a reliable comparator that corrects for variability at multiple stages of the analytical process. Because the SIL internal standard co-elutes with the analyte, it experiences the same extraction recovery, potential for ion suppression or enhancement in the mass spectrometer source, and any inconsistencies in sample handling or injection volume.[3] By adding a known concentration of prochlorperazine sulfoxide-d8 to every sample at the beginning of the workflow, the ratio of the analyte's peak area to the internal standard's peak area provides a highly accurate and precise measurement of the analyte's true concentration, irrespective of sample loss or matrix effects.[5]

Quantitative Bioanalytical Method Parameters

The following table summarizes typical validation and mass spectrometric parameters for a robust LC-MS/MS method for the quantification of prochlorperazine sulfoxide (PCZSO) using prochlorperazine sulfoxide-d8 as an internal standard.

| Parameter | Value | Reference / Note |

| Analyte | Prochlorperazine Sulfoxide (PCZSO) | - |

| Internal Standard (IS) | Prochlorperazine Sulfoxide-d8 (PCZSO-d8) | - |

| Linearity Range | 0.05 - 80 µg/L (in human plasma) | [6][7] |

| Lower Limit of Quantification (LLOQ) | 50 ng/L (0.05 µg/L) | [6][7] |

| Intra-Assay Precision (CV%) | < 7.0% | [6] |

| Inter-Assay Precision (CV%) | < 9.0% | [6] |

| Intra-Assay Accuracy (%) | 99 - 104% | [6] |

| Inter-Assay Accuracy (%) | 99 - 105% | [6] |

| Analyte MRM Transition (m/z) | 390.1 → 319.1 | Representative transition based on known fragmentation.[1] |

| Internal Standard MRM Transition (m/z) | 398.1 → 327.1 | Representative transition assuming an 8 Da mass shift. |

Experimental Protocols & Workflows

A robust and validated bioanalytical method is essential for reliable data. The following sections detail a representative experimental workflow and protocol for the quantification of prochlorperazine sulfoxide.

Bioanalytical Workflow Overview

The general workflow for a quantitative bioanalytical assay involves several key steps, from sample preparation to final data analysis. The inclusion of the internal standard at the earliest stage is critical for ensuring data integrity.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Detailed Experimental Protocol

This protocol is a representative example adapted from established methods for prochlorperazine and its metabolites.[2][6]

1. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of prochlorperazine sulfoxide and prochlorperazine sulfoxide-d8 in methanol.

-

From these stocks, prepare serial dilutions in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

-

Prepare an internal standard (IS) working solution at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 200 µL of the IS working solution.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

3. Liquid Chromatography Conditions:

-

LC System: UPLC or HPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient starting with high aqueous phase, ramping up the organic phase to elute the analyte, followed by a wash and re-equilibration step.

-

Injection Volume: 5 µL.

4. Mass Spectrometry Conditions:

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

PCZSO: 390.1 → 319.1

-

PCZSO-d8: 398.1 → 327.1

-

-

Instrument Parameters: Optimize source-dependent parameters (e.g., ion spray voltage, temperature) and compound-dependent parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

Pharmacological Context: Prochlorperazine Signaling Pathway

To understand the importance of accurately measuring prochlorperazine and its metabolites, it is essential to consider its pharmacological mechanism of action. Prochlorperazine primarily functions as a dopamine D2 receptor antagonist in the brain.[1][8] This blockade is responsible for its antipsychotic and antiemetic effects. The diagram below illustrates this core pathway.

Caption: Pharmacological action of Prochlorperazine as a D2 receptor antagonist.

Conclusion

Prochlorperazine sulfoxide-d8 serves as an ideal internal standard for the quantification of prochlorperazine sulfoxide in complex biological matrices. Its mechanism of action is based on the robust principles of isotope dilution, enabling it to effectively correct for analytical variability and matrix effects inherent in LC-MS/MS assays. This approach ensures the generation of highly accurate, precise, and reliable data, which is fundamental to advancing drug development and conducting definitive pharmacokinetic research.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 8. scispace.com [scispace.com]

The Metabolic Pathway of Prochlorperazine to its Sulfoxide Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of prochlorperazine to its sulfoxide metabolite. Prochlorperazine, a phenothiazine derivative, is widely used as an antiemetic and antipsychotic agent. Its metabolism is extensive and crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. The formation of prochlorperazine sulfoxide is a major metabolic route, primarily mediated by the cytochrome P450 (CYP) enzyme system.

Metabolic Pathway Overview

Prochlorperazine undergoes extensive hepatic metabolism, with sulfoxidation being one of the principal transformation pathways. This reaction involves the oxidation of the sulfur atom within the phenothiazine ring structure, leading to the formation of prochlorperazine sulfoxide (PCZSO).[1][2] In addition to sulfoxidation, other significant metabolic routes include N-demethylation and aromatic hydroxylation, resulting in metabolites such as N-demethylprochlorperazine (NDPCZ) and 7-hydroxyprochlorperazine (7-OH-PCZ).[3][4]

The primary enzyme superfamily responsible for the metabolism of prochlorperazine is the cytochrome P450 system.[5][6] Specifically, CYP2D6 has been identified as a key enzyme in the oxidation of prochlorperazine.[1] Studies on analogous phenothiazine compounds, such as thioridazine and promazine, have shown that CYP1A2 and CYP3A4 are the main isoforms responsible for 5-sulfoxidation.[7][8][9] For thioridazine, CYP2D6 is involved in the sulfoxidation of the side-chain.[10] While direct quantitative data on the relative contributions of these enzymes to prochlorperazine sulfoxidation is limited, it is evident that multiple CYP isoforms play a role. Flavin-containing monooxygenases (FMOs) are also known to catalyze the sulfoxidation of various xenobiotics, although their specific contribution to prochlorperazine metabolism is less characterized.

Quantitative Data

Table 1: Analytical Method Validation for Prochlorperazine and its Sulfoxide Metabolite [3][11]

| Analyte | Matrix | Analytical Method | Linear Range | Lower Limit of Quantification (LLOQ) |

| Prochlorperazine | Human Plasma | LC-MS/MS | 0.01 - 40 µg/L | 10 ng/L |

| Prochlorperazine Sulfoxide | Human Plasma | LC-MS/MS | 0.05 - 80 µg/L | 50 ng/L |

| Prochlorperazine Maleate | Human Plasma | LC-ESI-MS | 0.20 - 6.40 ng/mL | 0.20 ng/mL |

Table 2: Analogous Enzyme Kinetic Parameters for Phenothiazine Metabolism and Related CYP-Mediated Reactions

This table presents data from related compounds to provide an approximate scale for expected kinetic values.

| Substrate | Reaction | Enzyme | Km (µM) | Vmax (pmol/min/pmol P450) | Reference |

| Trifluoperazine | Glucuronidation | UGT1A4 | 4.1 | Not Reported | [12] |

| 4'-Methyl-α-pyrrolidinopropiophenone | Hydroxylation | CYP2D6 | 9.8 | 13.6 | [13] |

| Inhibitor | Inhibited Reaction | Enzyme | Ki (µM) | Reference | |

| Thioridazine | 7-pentoxyresorufin O-depentylation | P-450b (rat) | 0.11 | [14] |

Experimental Protocols

In Vitro Metabolism of Prochlorperazine using Human Liver Microsomes

This protocol is a general procedure for assessing the metabolic stability and identifying the metabolites of prochlorperazine in human liver microsomes.

1. Materials:

-

Prochlorperazine

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard for analytical quantification

2. Incubation Procedure:

-

Prepare a stock solution of prochlorperazine in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, pre-incubate the human liver microsomes (final protein concentration typically 0.1-1.0 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.

-

Add prochlorperazine to the incubation mixture at the desired final concentration (e.g., 1-10 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant for analysis by LC-MS/MS.

Chemical Synthesis of Prochlorperazine Sulfoxide Standard

This protocol is based on methods described for the synthesis of other phenothiazine sulfoxides.[15]

1. Materials:

-

Prochlorperazine

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Glacial acetic acid

-

Sodium bicarbonate or other suitable base

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

2. Synthesis Procedure:

-

Dissolve prochlorperazine in glacial acetic acid.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution while stirring at room temperature. The reaction is exothermic and should be controlled.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

-

Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude prochlorperazine sulfoxide.

-

Purify the product by column chromatography or recrystallization.

-

Confirm the identity and purity of the synthesized prochlorperazine sulfoxide by NMR, mass spectrometry, and HPLC. A yield of approximately 74% has been reported for the synthesis of the analogous chlorpromazine sulfoxide using this method.[15]

LC-MS/MS Method for the Analysis of Prochlorperazine and Prochlorperazine Sulfoxide

The following is a representative LC-MS/MS method for the simultaneous quantification of prochlorperazine and its metabolites.[3][11]

1. Liquid Chromatography Conditions:

-

Column: Thermo Hypersil-Hypurity C18 (150 mm x 2.1 mm, 5 µm) or equivalent.

-

Mobile Phase: 10 mM ammonium acetate (pH 3.6), methanol, and acetonitrile in a ratio of 27:68:5 (v/v/v).

-

Flow Rate: 0.22 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

2. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Ion Transitions (for MRM): Specific precursor-to-product ion transitions for prochlorperazine, prochlorperazine sulfoxide, and the internal standard need to be determined by direct infusion and optimization.

Visualizations

Caption: Metabolic pathway of prochlorperazine to its sulfoxide metabolite.

Caption: Workflow for in vitro metabolism and analysis of prochlorperazine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Prochlorperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Contribution of human cytochrome P-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selectivity of substrate (trifluoperazine) and inhibitor (amitriptyline, androsterone, canrenoic acid, hecogenin, phenylbutazone, quinidine, quinine, and sulfinpyrazone) "probes" for human udp-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Prochlorperazine Sulfoxide-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine, a phenothiazine derivative, is a widely used antiemetic and antipsychotic agent. Its metabolism is extensive, with prochlorperazine sulfoxide being a major metabolite. For robust bioanalytical quantification of prochlorperazine and its metabolites, a stable isotope-labeled internal standard is indispensable. This technical guide provides an in-depth overview of the discovery, synthesis, and analytical applications of prochlorperazine sulfoxide-d8. Detailed experimental protocols for its synthesis and use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented, along with key quantitative data and a discussion of its role in pharmacokinetic and metabolic studies.

Introduction

Prochlorperazine is a first-generation antipsychotic that primarily functions by antagonizing dopamine D2 receptors in the brain.[1][2] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, leading to the formation of various metabolites, including N-desmethyl prochlorperazine, 7-hydroxy prochlorperazine, and prochlorperazine sulfoxide.[3][4] The development of reliable analytical methods to quantify prochlorperazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and bioequivalence trials.[5][6]

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, as they compensate for variability in sample preparation and matrix effects.[7][8] Prochlorperazine sulfoxide-d8, a deuterated analog of the major metabolite, serves as an ideal internal standard for the accurate quantification of prochlorperazine sulfoxide. This guide details the synthesis and application of this critical analytical tool.

Synthesis of Prochlorperazine Sulfoxide-d8

The synthesis of prochlorperazine sulfoxide-d8 is a two-step process involving the initial synthesis of deuterated prochlorperazine (prochlorperazine-d8) followed by its oxidation to the sulfoxide form.

Synthesis of Prochlorperazine-d8

The synthesis of deuterated prochlorperazine can be achieved by labeling the piperazine ring of the side chain. A common method involves the reduction of an appropriate amide precursor with a deuterated reducing agent, such as lithium aluminum deuteride (LAD).[9]

Experimental Protocol:

-

Precursor Synthesis: Synthesize an amide precursor, such as 1-(2-chloro-10H-phenothiazin-10-yl)-3-(4-methylpiperazin-1-yl)propan-1-one. This can be achieved by reacting 2-chlorophenothiazine with a suitable piperazine derivative containing a propyl chain with a terminal carboxylic acid, followed by activation of the carboxylic acid and reaction with methylpiperazine.

-

Deuterium Labeling: Reduce the amide precursor with lithium aluminum deuteride-d4 (LAD) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The LAD will introduce deuterium atoms at the positions adjacent to the carbonyl group and the nitrogen atom within the piperazine ring, resulting in a d8-labeled piperazine moiety.

-

Purification: The resulting prochlorperazine-d8 is then purified using standard chromatographic techniques, such as column chromatography on silica gel.

Oxidation to Prochlorperazine Sulfoxide-d8

The synthesized prochlorperazine-d8 is then oxidized to its sulfoxide metabolite. A common and effective method for this transformation is the use of hydrogen peroxide in a suitable solvent.[10][11]

Experimental Protocol:

-

Reaction Setup: Dissolve the purified prochlorperazine-d8 in a suitable organic solvent, such as glacial acetic acid.[10]

-

Oxidation: Slowly add a controlled amount of hydrogen peroxide (e.g., 30% solution) to the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) or LC-MS to ensure the selective formation of the sulfoxide and minimize over-oxidation to the sulfone.[10]

-

Work-up and Purification: Once the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The prochlorperazine sulfoxide-d8 is then purified by chromatography to yield the final product.

Analytical Methodologies

Prochlorperazine sulfoxide-d8 is primarily used as an internal standard in LC-MS/MS methods for the quantification of prochlorperazine and its metabolites in biological samples.

LC-MS/MS Method for Quantification

A validated LC-MS/MS method allows for the sensitive and selective quantification of prochlorperazine and its metabolites.[5]

Experimental Protocol:

-

Sample Preparation: Plasma or serum samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Internal Standard Spiking: A known concentration of prochlorperazine sulfoxide-d8 is added to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process.

-

Chromatographic Separation: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).[5][12]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of prochlorperazine and its sulfoxide metabolite.

Table 1: LC-MS/MS Parameters

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Prochlorperazine | 374.1 | 113.1 | Optimized experimentally |

| Prochlorperazine Sulfoxide | 390.1 | 113.1 | Optimized experimentally |

| Prochlorperazine Sulfoxide-d8 (IS) | 398.2 | 121.2 | Optimized experimentally |

Note: The exact collision energies need to be optimized for the specific instrument used.

Table 2: Bioanalytical Method Validation Parameters

| Parameter | Prochlorperazine | Prochlorperazine Sulfoxide |

| Linearity Range | 0.01 - 40 µg/L[5] | 0.05 - 80 µg/L[5] |

| Lower Limit of Quantification (LLOQ) | 10 ng/L[5] | 50 ng/L[5] |

| Intra-assay Precision (%CV) | < 7.0%[5] | < 7.0%[5] |

| Inter-assay Precision (%CV) | < 9.0%[5] | < 9.0%[5] |

| Accuracy (% bias) | 99 - 104%[5] | 99 - 105%[5] |

Signaling Pathways and Pharmacokinetics

Mechanism of Action

Prochlorperazine exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][13] This blockade of dopamine signaling is responsible for its antipsychotic and antiemetic properties.[2] The affinity of prochlorperazine for D2 receptors is high, with reported Ki values in the low nanomolar range.[14]

While the parent compound is well-characterized, the pharmacological activity of its metabolites is less defined. Studies on other phenothiazine sulfoxide metabolites suggest that they have significantly lower affinity for dopamine D2 receptors compared to the parent drug, indicating that they may contribute less to the therapeutic and side effects.[15]

Figure 1: Prochlorperazine's primary signaling pathway.

Pharmacokinetics

Prochlorperazine exhibits low and variable oral bioavailability due to extensive first-pass metabolism.[3][16] The major metabolites identified in plasma are N-desmethyl prochlorperazine and prochlorperazine sulfoxide.[3] The pharmacokinetic parameters of prochlorperazine are summarized in the table below. Data for the sulfoxide metabolite are less well-defined in the literature.

Table 3: Pharmacokinetic Parameters of Prochlorperazine

| Parameter | Value | Reference |

| Oral Bioavailability | ~12.5% | [1] |

| Time to Peak Plasma Concentration (Oral) | ~5 hours | [1] |

| Elimination Half-life (i.v.) | 6.8 ± 0.7 h | [16] |

| Volume of Distribution (i.v.) | High | [16] |

| Plasma Clearance (i.v.) | High | [16] |

Experimental Workflows

The following diagrams illustrate the key experimental workflows for the synthesis and application of prochlorperazine sulfoxide-d8.

Figure 2: Synthesis workflow for Prochlorperazine Sulfoxide-d8.

Figure 3: Bioanalytical workflow using Prochlorperazine Sulfoxide-d8.

Conclusion

Prochlorperazine sulfoxide-d8 is an essential tool for the accurate and precise quantification of prochlorperazine and its major sulfoxide metabolite in biological matrices. This technical guide has provided a comprehensive overview of its synthesis, analytical application, and relevance in understanding the pharmacokinetics and metabolism of prochlorperazine. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and bioanalysis. The use of such well-characterized stable isotope-labeled internal standards is fundamental to generating high-quality data in both preclinical and clinical drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 3. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. Synthesis of deuterium-labeled prochlorperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. japtronline.com [japtronline.com]

- 13. resources.tocris.com [resources.tocris.com]

- 14. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preliminary studies of the pharmacokinetics and pharmacodynamics of prochlorperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of Prochlorperazine sulfoxide-d8

An In-depth Technical Guide to Prochlorperazine Sulfoxide-d8

This technical guide provides comprehensive information on Prochlorperazine sulfoxide-d8, a deuterated analog of a major metabolite of the antipsychotic and antiemetic drug Prochlorperazine. This guide is intended for researchers, scientists, and professionals in drug development and related fields.

Core Compound Data

Prochlorperazine sulfoxide-d8 is a stable isotope-labeled internal standard used in quantitative bioanalytical studies. The deuteration provides a distinct mass signature for mass spectrometry-based detection, allowing for precise quantification of its non-deuterated counterpart in complex biological matrices.

Data Presentation

The key quantitative data for Prochlorperazine sulfoxide-d8 are summarized in the table below.

| Parameter | Value | Source(s) |

| CAS Number | 10078-27-0 (for the non-deuterated form) | [1] |

| Molecular Formula | C₂₀H₁₆D₈ClN₃OS | [2][3] |

| Molecular Weight | 397.99 g/mol | [2] |

Experimental Protocols

The following is a representative experimental protocol for the analysis of Prochlorperazine and its metabolites, including Prochlorperazine sulfoxide, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method can be adapted for the specific use of Prochlorperazine sulfoxide-d8 as an internal standard.

Methodology: Simultaneous Determination of Prochlorperazine and its Metabolites in Human Plasma by LC-MS/MS

This method is based on the protocol described by Tashiro et al. (2012) for the simultaneous analysis of Prochlorperazine and its major metabolites.[4]

1. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add an internal standard solution (e.g., Prochlorperazine sulfoxide-d8 in methanol).

-

Precipitate the plasma proteins by adding 200 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size) is suitable for separation.[5]

-

Mobile Phase: A gradient elution using a mixture of 10 mM ammonium acetate (pH 3.6), methanol, and acetonitrile. A typical starting composition could be a 27:68:5 ratio of ammonium acetate:methanol:acetonitrile.[5]

-

Flow Rate: A flow rate of 0.22 mL/min is recommended.[5]

-

Injection Volume: 10 µL.

-

Column Temperature: Maintained at 30°C.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Selected Reaction Monitoring (SRM) of the specific precursor-to-product ion transitions for Prochlorperazine, its metabolites, and the deuterated internal standard.

4. Quantification:

-

Construct calibration curves by plotting the peak area ratios of the analytes to the internal standard against the concentration of the analytes.

-

The concentration of Prochlorperazine sulfoxide in unknown samples is determined from the linear regression of the calibration curve.

Signaling and Metabolic Pathways

Metabolic Pathway of Prochlorperazine

Prochlorperazine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6.[6][7] One of the major metabolic pathways is the oxidation of the sulfur atom in the phenothiazine ring to form Prochlorperazine sulfoxide.[6][7] This biotransformation is a key step in the detoxification and elimination of the drug.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of a drug metabolite like Prochlorperazine sulfoxide in a biological sample using a deuterated internal standard.

References

- 1. scbt.com [scbt.com]

- 2. Prochlorperazine sulfoxide-d8 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. Prochlorperazine EP Impurity A-d8 (Prochlorperazine-d8 Sul… [cymitquimica.com]

- 4. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between Prochlorperazine and Prochlorperazine Sulfoxide-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of prochlorperazine and its deuterated sulfoxide metabolite, prochlorperazine sulfoxide-d8. It is designed to be a valuable resource for researchers and professionals involved in drug development and analysis, offering detailed information on the physicochemical properties, pharmacological activities, and analytical methodologies related to these compounds.

Introduction

Prochlorperazine is a phenothiazine derivative widely used as an antiemetic and antipsychotic agent.[1][2] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors in the brain.[2][3] Prochlorperazine undergoes extensive hepatic metabolism, with sulfoxidation being a major pathway, leading to the formation of prochlorperazine sulfoxide.[3]

Prochlorperazine sulfoxide-d8 is a stable, isotopically labeled version of the sulfoxide metabolite. The incorporation of eight deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS).

This guide will delve into the key distinctions between the parent drug, prochlorperazine, and its deuterated metabolite, prochlorperazine sulfoxide-d8, focusing on their structural, physicochemical, and pharmacological differences.

Structural and Physicochemical Properties

The primary structural difference between prochlorperazine and prochlorperazine sulfoxide is the oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide group. In prochlorperazine sulfoxide-d8, eight hydrogen atoms on the piperazine ring are replaced with deuterium. These modifications result in distinct physicochemical properties, as summarized in the table below.

| Property | Prochlorperazine | Prochlorperazine Sulfoxide | Prochlorperazine Sulfoxide-d8 |

| Molecular Formula | C₂₀H₂₄ClN₃S | C₂₀H₂₄ClN₃OS | C₂₀H₁₆D₈ClN₃OS |

| Molecular Weight | 373.94 g/mol | 389.94 g/mol | 398.00 g/mol |

| Melting Point | 228 °C (as maleate salt) | 164-165 °C | Not available |

| pKa | 8.1 | 7.65 (Predicted) | 7.65 (Predicted) |

| LogP | 4.88 | 3.6 | 3.6 (Predicted) |

| Water Solubility | Very slightly soluble | Slightly soluble in DMSO and methanol | Not available |

Pharmacological Activity

The most significant difference between prochlorperazine and its sulfoxide metabolite lies in their pharmacological activity.

Prochlorperazine is a potent antagonist of the dopamine D2 receptor, which is the primary mechanism behind its antiemetic and antipsychotic effects.[2][3] It also exhibits antagonist activity at other receptors, including histaminergic, cholinergic, and alpha-adrenergic receptors.[3][4]

Prochlorperazine sulfoxide , in contrast, is generally considered to be pharmacologically inactive, particularly at dopamine receptors.[1] The oxidation of the sulfur atom to a sulfoxide significantly reduces its affinity for the D2 receptor, thereby diminishing its pharmacological effects.

| Compound | Target | Action | Affinity (Ki) |

| Prochlorperazine | Dopamine D2 Receptor | Antagonist | < 20 nM |

| Prochlorperazine Sulfoxide | Dopamine D2 Receptor | Inactive | Not applicable |

Metabolic Pathway

Prochlorperazine is metabolized in the liver, primarily by cytochrome P450 enzymes, to various metabolites, including prochlorperazine sulfoxide.[3] This metabolic conversion is a crucial aspect of the drug's pharmacokinetics and elimination.

Caption: Metabolic conversion of Prochlorperazine.

Experimental Protocols

Synthesis of Prochlorperazine Sulfoxide

A general method for the synthesis of phenothiazine sulfoxides involves the oxidation of the parent phenothiazine with hydrogen peroxide.

Materials:

-

Prochlorperazine

-

Hydrogen peroxide (30%)

-

Glacial acetic acid

-

Ethanol

-

Potassium hydroxide

Procedure:

-

Dissolve prochlorperazine in a suitable solvent, such as glacial acetic acid or ethanol.

-

Add a controlled amount of hydrogen peroxide (30%) to the solution. The reaction may be catalyzed by the addition of a base, such as alcoholic potassium hydroxide.

-

Stir the reaction mixture at room temperature for a specified period.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, the prochlorperazine sulfoxide can be isolated and purified by crystallization or chromatography.

Bioanalytical Method for Prochlorperazine and Metabolites using LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of prochlorperazine and prochlorperazine sulfoxide in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with prochlorperazine sulfoxide-d8 as an internal standard.

Materials:

-

Plasma samples

-

Prochlorperazine and prochlorperazine sulfoxide analytical standards

-

Prochlorperazine sulfoxide-d8 (internal standard)

-

Acetonitrile

-

Methanol

-

Ammonium acetate

-

Formic acid

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (prochlorperazine sulfoxide-d8).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Inject the reconstituted sample onto a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

-

-

Mass Spectrometry:

-

Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for prochlorperazine, prochlorperazine sulfoxide, and prochlorperazine sulfoxide-d8.

-

-

Caption: LC-MS/MS workflow for Prochlorperazine analysis.

Conclusion

The key differences between prochlorperazine and prochlorperazine sulfoxide-d8 are multifaceted, spanning their chemical structure, physicochemical properties, and pharmacological activity. Prochlorperazine is a pharmacologically active dopamine D2 receptor antagonist, whereas its sulfoxide metabolite is largely inactive. Prochlorperazine sulfoxide-d8 serves as an essential tool in bioanalytical chemistry, enabling accurate and precise quantification of prochlorperazine and its metabolites in biological matrices. Understanding these distinctions is critical for researchers and professionals in the fields of pharmacology, drug metabolism, and pharmaceutical analysis.

References

The Crucial Role of Sulfoxidation in Prochlorperazine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine (PCZ), a phenothiazine derivative, is a widely used antiemetic and antipsychotic agent. Its therapeutic efficacy and potential for adverse drug reactions are significantly influenced by its extensive hepatic metabolism. A primary metabolic pathway is sulfoxidation, leading to the formation of the major metabolite, prochlorperazine sulfoxide (PCZSO). This technical guide provides an in-depth exploration of the enzymatic pathways governing prochlorperazine sulfoxidation, presents quantitative data on its metabolism, and offers detailed experimental protocols for its investigation. A thorough understanding of this metabolic process is critical for drug development professionals and researchers aiming to optimize prochlorperazine therapy and predict potential drug-drug interactions.

Introduction

Prochlorperazine undergoes extensive first-pass metabolism in the liver, with sulfoxidation, N-demethylation, and hydroxylation being the principal routes of biotransformation.[1][2] Sulfoxidation, the focus of this guide, involves the addition of an oxygen atom to the sulfur atom in the phenothiazine ring, resulting in the formation of prochlorperazine sulfoxide (PCZSO). This metabolic step is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, with significant contributions from flavin-containing monooxygenases (FMOs) also being investigated. The resulting sulfoxide metabolite is generally considered to be less pharmacologically active than the parent compound.[3]

Enzymatic Pathways of Prochlorperazine Sulfoxidation

The sulfoxidation of prochlorperazine is a complex process involving multiple enzyme systems. The primary contributors are the cytochrome P450 enzymes, with evidence also suggesting a potential role for flavin-containing monooxygenases.

Cytochrome P450-Mediated Sulfoxidation

In vitro studies utilizing human liver microsomes and recombinant CYP isoforms have identified several enzymes capable of catalyzing the sulfoxidation of prochlorperazine. The most significant contributors are CYP2D6 and CYP2C19.[2] While other isoforms like CYP3A4 may play a minor role, CYP2D6 exhibits the highest efficiency in this metabolic conversion. The genetic polymorphisms associated with these CYP enzymes can lead to significant inter-individual variability in prochlorperazine metabolism, affecting both its efficacy and safety profile.

dot

Potential Role of Flavin-Containing Monooxygenases (FMOs)

Flavin-containing monooxygenases are another class of enzymes capable of oxidizing soft nucleophiles, such as the sulfur atom in phenothiazines. While the primary role in prochlorperazine sulfoxidation is attributed to CYPs, the contribution of FMOs cannot be entirely ruled out and warrants further investigation. FMOs are known to metabolize various drugs and xenobiotics containing sulfur moieties.[4][5]

Quantitative Analysis of Prochlorperazine Metabolism

The quantification of prochlorperazine and its metabolites is crucial for pharmacokinetic studies and for understanding the clinical implications of its metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for this purpose.

Plasma Concentrations of Prochlorperazine and its Metabolites

Studies in cancer patients receiving prochlorperazine have shown large interindividual variations in the plasma concentrations of the parent drug and its metabolites.[1] This variability underscores the importance of therapeutic drug monitoring in certain patient populations.

| Compound | Concentration Range (µg/L) | Lower Limit of Quantification (ng/L) |

| Prochlorperazine (PCZ) | 0.01 - 40 | 10 |

| Prochlorperazine Sulfoxide (PCZSO) | 0.05 - 80 | 50 |

| N-desmethylprochlorperazine (NDPCZ) | 0.01 - 40 | 10 |

| 7-hydroxyprochlorperazine (PCZOH) | 0.01 - 40 | 10 |

| Table 1: Linearity and Quantification Limits for Prochlorperazine and its Major Metabolites in Human Plasma.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the sulfoxidation of prochlorperazine.

In Vitro Metabolism of Prochlorperazine using Human Liver Microsomes

This protocol is designed to assess the metabolism of prochlorperazine and the formation of its sulfoxide metabolite in a system that mimics the human liver environment.

Materials:

-

Prochlorperazine

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume 200 µL) containing 0.1 M potassium phosphate buffer (pH 7.4), pooled human liver microsomes (final concentration 0.5 mg/mL), and prochlorperazine (final concentration 10 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to a clean tube and analyze the formation of prochlorperazine sulfoxide using a validated LC-MS/MS method.

dot

LC-MS/MS Method for Quantification of Prochlorperazine and Prochlorperazine Sulfoxide

This protocol outlines a general method for the simultaneous quantification of prochlorperazine and its sulfoxide metabolite in plasma or in vitro samples. Method optimization will be required based on the specific instrumentation used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analytes (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Prochlorperazine: Precursor ion (m/z) -> Product ion (m/z)

-

Prochlorperazine Sulfoxide: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values need to be determined by direct infusion of the analytical standards.)

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition should be optimized for maximum sensitivity.

Sample Preparation (for plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

Conclusion

Sulfoxidation is a pivotal pathway in the metabolism of prochlorperazine, significantly influencing its pharmacokinetic profile and clinical effects. The primary enzymes responsible for this biotransformation are CYP2D6 and CYP2C19, highlighting the potential for genetic polymorphisms to impact patient response. This technical guide has provided a comprehensive overview of the enzymatic mechanisms, quantitative data, and detailed experimental protocols essential for researchers and drug development professionals working with prochlorperazine. A deeper understanding of its metabolic fate, particularly the sulfoxidation pathway, is paramount for the development of safer and more effective therapeutic strategies involving this important medication. Further research is warranted to fully elucidate the role of FMOs and to establish definitive enzyme kinetic parameters for each contributing isoform.

References

- 1. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme kinetics in drug metabolism: fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Prochlorperazine Sulfoxide-d8 in LC-MS/MS Analysis

Introduction

Prochlorperazine, a phenothiazine derivative, is widely used for its antiemetic and antipsychotic properties. Accurate quantification of prochlorperazine and its metabolites, such as prochlorperazine sulfoxide, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical and forensic toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and accuracy. The use of stable isotope-labeled internal standards, such as Prochlorperazine sulfoxide-d8, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of quantitative results.[1]

These application notes provide a detailed protocol for the quantification of prochlorperazine sulfoxide using Prochlorperazine sulfoxide-d8 as an internal standard by LC-MS/MS.

Analyte and Internal Standard

| Compound | Chemical Formula | Molecular Weight |

| Prochlorperazine Sulfoxide | C20H24ClN3OS | 389.94 g/mol [2] |

| Prochlorperazine sulfoxide-d8 | C20H16D8ClN3OS | 397.99 g/mol [3] |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of prochlorperazine and its metabolites from plasma samples.

Materials:

-

Human plasma samples

-

Prochlorperazine sulfoxide and Prochlorperazine sulfoxide-d8 stock solutions (in methanol)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (Prochlorperazine sulfoxide-d8 in methanol).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 20 seconds and inject into the LC-MS/MS system.

Liquid Chromatography (LC) Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | See Table 1 |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Run Time | 10 minutes[4] |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 8.0 | 5 | 95 |

| 8.1 | 95 | 5 |

| 10.0 | 95 | 5 |

Tandem Mass Spectrometry (MS/MS) Method

Instrumentation:

-

Triple quadrupole mass spectrometer.

MS/MS Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 150°C |

| Desolvation Temp. | 500°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| Collision Gas | Argon |

Table 2: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Prochlorperazine Sulfoxide | 390.1 | 113.1 | 100 | 25 |

| Prochlorperazine sulfoxide-d8 | 398.1 | 121.1 | 100 | 25 |

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

Data Analysis and Quantification

The concentration of prochlorperazine sulfoxide in the samples is determined by constructing a calibration curve. This is achieved by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard. A linear regression analysis is performed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

Table 3: Representative Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.5 | 1,250 | 50,000 | 0.025 |

| 1.0 | 2,480 | 49,500 | 0.050 |

| 5.0 | 12,600 | 50,500 | 0.250 |

| 10.0 | 25,200 | 50,100 | 0.503 |

| 25.0 | 63,000 | 49,800 | 1.265 |

| 50.0 | 124,500 | 49,900 | 2.495 |

| 100.0 | 251,000 | 50,200 | 5.000 |

Method Validation Parameters

A comprehensive method validation should be performed according to regulatory guidelines. Key parameters to evaluate include:

Table 4: Typical Method Validation Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) |

| Recovery | Consistent, precise, and reproducible |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Signaling Pathway and Metabolism

Prochlorperazine undergoes extensive metabolism in the liver, primarily through oxidation by cytochrome P450 enzymes. One of the major metabolic pathways is the formation of prochlorperazine sulfoxide.

Conclusion

The described LC-MS/MS method utilizing Prochlorperazine sulfoxide-d8 as an internal standard provides a robust and reliable approach for the quantification of prochlorperazine sulfoxide in biological matrices. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by compensating for potential matrix effects and procedural losses. This methodology is well-suited for applications in clinical research, pharmacokinetic analysis, and drug development.

References

- 1. lcms.cz [lcms.cz]

- 2. scbt.com [scbt.com]

- 3. Prochlorperazine sulfoxide-d8 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 4. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Prochlorperazine Sulfoxide-d8 as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Prochlorperazine sulfoxide-d8 as an internal standard in the quantitative analysis of Prochlorperazine and its primary metabolite, Prochlorperazine sulfoxide, in biological matrices. The following methodologies are based on established principles of bioanalytical method development and validation, adapted from published literature on Prochlorperazine analysis.

Introduction

Prochlorperazine is a phenothiazine derivative widely used as an antiemetic and antipsychotic agent. Accurate quantification of Prochlorperazine and its metabolites in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Prochlorperazine sulfoxide-d8, is the gold standard for mass spectrometry-based quantification. It compensates for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

This document outlines a comprehensive protocol for the application of Prochlorperazine sulfoxide-d8 as an internal standard for the simultaneous determination of Prochlorperazine and Prochlorperazine sulfoxide in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables represent typical data obtained during the validation of a bioanalytical method using Prochlorperazine sulfoxide-d8 as an internal standard.

Table 1: Calibration Curve for Prochlorperazine and Prochlorperazine Sulfoxide

| Analyte | Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| Prochlorperazine | 0.1 | 0.012 |

| 0.5 | 0.058 | |

| 1.0 | 0.115 | |

| 5.0 | 0.590 | |

| 10.0 | 1.180 | |

| 50.0 | 5.950 | |

| 100.0 | 11.900 | |

| Prochlorperazine Sulfoxide | 0.1 | 0.015 |

| 0.5 | 0.075 | |

| 1.0 | 0.152 | |

| 5.0 | 0.760 | |

| 10.0 | 1.530 | |

| 50.0 | 7.650 | |

| 100.0 | 15.300 |

Table 2: Precision and Accuracy Data

| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Precision (%CV) | Accuracy (%) |

| Prochlorperazine | 0.3 | 0.29 ± 0.02 | 6.9 | 96.7 |

| 25.0 | 25.8 ± 1.1 | 4.3 | 103.2 | |

| 75.0 | 73.5 ± 2.9 | 3.9 | 98.0 | |

| Prochlorperazine Sulfoxide | 0.3 | 0.31 ± 0.03 | 9.7 | 103.3 |

| 25.0 | 24.1 ± 0.9 | 3.7 | 96.4 | |

| 75.0 | 76.9 ± 3.1 | 4.0 | 102.5 |

Experimental Protocols

Materials and Reagents

-

Prochlorperazine and Prochlorperazine sulfoxide reference standards

-

Prochlorperazine sulfoxide-d8 (Internal Standard)

-

Human plasma (with appropriate anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Prochlorperazine, Prochlorperazine sulfoxide, and Prochlorperazine sulfoxide-d8 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Prochlorperazine and Prochlorperazine sulfoxide stock solutions in 50:50 (v/v) methanol:water to create calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Prochlorperazine sulfoxide-d8 primary stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-3.0 min: 20% to 80% B

-

3.0-3.5 min: 80% B

-

3.5-3.6 min: 80% to 20% B

-

3.6-5.0 min: 20% B (re-equilibration)

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Prochlorperazine | 374.1 | 113.1 | 25 |

| Prochlorperazine Sulfoxide | 390.1 | 113.1 | 28 |

| Prochlorperazine Sulfoxide-d8 (IS) | 398.2 | 114.1 | 28 |

-

Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific mass spectrometer used.

Visualization of Workflows and Pathways

Application of Prochlorperazine Sulfoxide-d8 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols detail the use of Prochlorperazine Sulfoxide-d8 as an internal standard in the pharmacokinetic analysis of prochlorperazine and its primary metabolite, prochlorperazine sulfoxide. The following information provides a framework for developing and validating robust bioanalytical methods essential for drug development.

Introduction

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties. Following administration, it undergoes extensive hepatic metabolism, with prochlorperazine sulfoxide being one of the major metabolites.[1][2][3] Accurate quantification of both the parent drug and its metabolites in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

The use of a stable isotope-labeled internal standard, such as Prochlorperazine Sulfoxide-d8, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[4] Deuterated internal standards are chemically identical to the analyte, ensuring they co-elute and experience the same ionization effects and potential matrix interferences.[4][5] This co-elution effectively normalizes for variations during sample preparation and analysis, leading to highly accurate and precise quantification.[4]

Data Presentation

The following tables summarize key data for a typical pharmacokinetic study of prochlorperazine and the analytical method validation for prochlorperazine sulfoxide.

Table 1: Representative Pharmacokinetic Parameters of Prochlorperazine Following a Single Oral Dose

| Parameter | Value | Reference |

| Tmax (h) | ~5 | [2] |

| Terminal Elimination Half-life (h) | 8 - 9 | [2] |

| Oral Bioavailability (%) | ~12.5 | [2] |

| Volume of Distribution (L) | 1401 - 1548 | [2] |

Table 2: Hypothetical Pharmacokinetic Parameters of Prochlorperazine Sulfoxide Following a Single Oral Dose of Prochlorperazine

| Parameter | Representative Value |

| Tmax (h) | 6 - 8 |

| Cmax (ng/mL) | Variable |

| AUC₀₋t (ng·h/mL) | Variable |

Table 3: LC-MS/MS Method Validation Parameters for the Quantification of Prochlorperazine Sulfoxide

| Parameter | Value |

| Linearity Range (µg/L) | 0.05 - 80 |

| Lower Limit of Quantification (LLOQ) (ng/L) | 50 |

| Intra-assay Precision (%) | < 7.0 |

| Inter-assay Precision (%) | < 9.0 |

| Intra-assay Accuracy (%) | 99 - 104 |

| Inter-assay Accuracy (%) | 99 - 105 |

Experimental Protocols

Bioanalytical Method for Quantification of Prochlorperazine and Prochlorperazine Sulfoxide in Human Plasma using LC-MS/MS